

Navigating the Complex Landscape of C7H5ClFNO2 Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

Cat. No.: B180424

[Get Quote](#)

An examination of the chemical identity, properties, and synthesis of compounds related to the molecular formula C7H5ClFNO2 reveals a landscape of isomeric derivatives with significant roles in pharmaceutical and agrochemical research. This technical guide provides an in-depth analysis of the most plausible isomers, focusing on their synthesis, chemical properties, and applications, with a particular emphasis on 2-Chloro-4-fluoro-5-nitrobenzoic acid.

The molecular formula C7H5ClFNO2 presents an ambiguous case in chemical nomenclature, as it does not correspond to a simple, stable aromatic compound commonly found in literature. It is likely that this formula is a slight misrepresentation of closely related and industrially significant compounds, namely the isomers of chlorofluoronitrobenzoic acid, which have the molecular formula C7H3ClFNO4. This guide will focus on these plausible structures, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

Identifying the Core Structures: Isomers of Chlorofluoronitrobenzoic Acid

Several positional isomers of chlorofluoronitrobenzoic acid are of scientific and commercial interest. The IUPAC names for some of the most relevant isomers include:

- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 4-Chloro-2-fluoro-5-nitrobenzoic acid

- 2-Chloro-6-fluoro-3-nitrobenzoic acid

These compounds are utilized as key intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and herbicides.[1][2]

A Deep Dive into 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Among the isomers, 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) is a notable example due to its role as a pharmaceutical intermediate.[3]

Physicochemical Properties

A summary of the key quantitative data for 2-Chloro-4-fluoro-5-nitrobenzoic acid is presented in the table below, offering a clear comparison of its physical and chemical characteristics.

Property	Value
Molecular Formula	C7H3ClFNO4
Molecular Weight	219.55 g/mol [4]
Melting Point	210°C[5]
Boiling Point	126°C[5]
Flash Point	70°C[5]
Solubility	Soluble in methanol[3]
Physical Form	White to yellow crystal powder

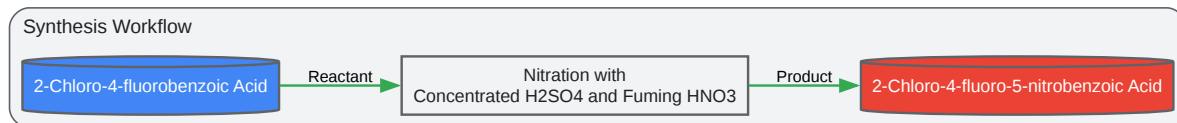
Experimental Protocols: Synthesis

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid is a critical process for its application in further chemical manufacturing. A common laboratory-scale synthesis protocol is detailed below.

Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorobenzoic acid[3]

- Materials:

- 2-Chloro-4-fluorobenzoic acid
- Concentrated sulfuric acid
- Fuming nitric acid
- Ice


- Procedure:

- To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.
- Add 10 g of 2-chloro-4-fluorobenzoic acid to the flask in batches.
- Stir the reaction mixture at 25°C for 1 hour.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add 5 g of fuming nitric acid dropwise, maintaining the reaction temperature between -5 and 8°C.
- Continue the reaction for 5 to 8 hours, monitoring until the starting material is consumed (less than 0.5%).
- Slowly pour the reaction mixture into 80 g of crushed ice.
- Collect the precipitated solid product by filtration.
- Wash the filter cake with 30 g of ice water.
- Air-dry the product at 65°C to obtain the final white solid product.

This process typically yields a product with a purity of over 97%.[\[3\]](#)

Logical Workflow for Synthesis

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid can be visualized as a multi-step chemical transformation process. The following diagram illustrates the logical flow from the starting material to the final product.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid.

Other Notable Isomers

4-Chloro-2-fluoro-5-nitrobenzoic Acid

This isomer (CAS 35112-05-1) is also a commercially available building block used in the synthesis of various heterocyclic scaffolds, which are important in drug discovery.[\[6\]](#)

Property	Value
Molecular Formula	C ₇ H ₃ ClFNO ₄
Molecular Weight	219.55 g/mol [2]
Melting Point	146-150°C [2]
Boiling Point	361.4°C [2]

2-Chloro-6-fluoro-3-nitrobenzoic Acid

Another isomer of interest is 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS 206884-30-2).

Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid from 2-Chloro-6-fluorobenzoic acid[\[7\]](#)

- Procedure:

- Dissolve 2.00 g (11.5 mmol) of 2-Chloro-6-fluorobenzoic acid in 20 mL of sulfuric acid and cool to 0°C.
- Add 0.529 mL (12.6 mmol) of nitric acid.
- Warm the reaction mixture to room temperature and stir for one hour.
- Dilute the reaction mixture with water.
- Extract the aqueous portion with dichloromethane (3 times).
- Dry the organic layer over Na₂SO₄ and concentrate to yield the solid product.

Conclusion

While the molecular formula C₇H₅ClFNO₂ is not directly associated with a single, well-documented compound, it points towards a class of chlorofluoronitrobenzoic acid isomers that are of considerable importance in synthetic chemistry. This guide has provided a detailed overview of the synthesis and properties of key isomers, with a focus on 2-Chloro-4-fluoro-5-nitrobenzoic acid. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding and application of these versatile chemical intermediates. The continued exploration of these and other related structures is likely to yield further advancements in the development of novel pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 4-Chloro-2-fluoro-5-nitrobenzoic acid [myskinrecipes.com]
- 3. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]

- 4. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet
[chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Navigating the Complex Landscape of C7H5ClFNO2 Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180424#iupac-name-for-c7h5clfno2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com